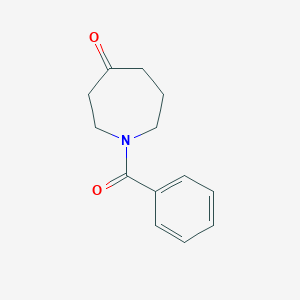

N-Benzoyl-4-perhydroazepinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylazepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-4-9-14(10-8-12)13(16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZRTDHGRHTNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCN(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475781 | |

| Record name | N-Benzoyl-4-perhydroazepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15923-40-7 | |

| Record name | N-Benzoyl-4-perhydroazepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzoyl-4-perhydroazepinone: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-Benzoyl-4-perhydroazepinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of the core heterocyclic structure, azepan-4-one, followed by its N-benzoylation.

Step 1: Synthesis of Azepan-4-one (4-Perhydroazepinone)

The precursor, azepan-4-one, is synthesized via a Dieckmann condensation of a diester followed by hydrolysis and decarboxylation. A common route involves the use of pimelic acid derivatives.

Step 2: N-Benzoylation of Azepan-4-one

The secondary amine of the azepan-4-one ring is acylated using benzoyl chloride in the presence of a base to yield the final product, this compound. The Schotten-Baumann reaction is a widely used method for this transformation, offering good yields and straightforward purification.[1][2][3][4][5]

Experimental Protocols

Synthesis of Azepan-4-one

A representative protocol is described below. Researchers should consult relevant literature for optimization and safety precautions.

-

Dieckmann Condensation: A suitable pimelic acid diester (e.g., diethyl pimelate) is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to effect cyclization to the corresponding β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to promote decarboxylation, yielding azepan-4-one. The product is typically purified by distillation or chromatography.

Synthesis of this compound (Schotten-Baumann Conditions)[2][3]

-

Dissolution: Azepan-4-one (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane or diethyl ether. An aqueous solution of a base, typically 10% sodium hydroxide, is added to form a biphasic mixture.[2]

-

Addition of Benzoyl Chloride: The mixture is cooled in an ice bath, and benzoyl chloride (1.1 eq) is added dropwise with vigorous stirring.

-

Reaction: The reaction is allowed to proceed with continued stirring for a specified period, often monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound as a solid.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key characterization data.

Physical and Analytical Data

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly reported, requires experimental determination |

| HRMS (EI) | Calcd. for C₁₃H₁₅NO₂ [M]⁺: 217.1103, Found: (Requires experimental data) |

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 (tentative) | m | 5H | Aromatic protons (benzoyl group) |

| ~ 3.8 (tentative) | t | 2H | -N-CH₂ - adjacent to carbonyl |

| ~ 3.5 (tentative) | t | 2H | -N-CH₂ - |

| ~ 2.6 (tentative) | t | 2H | -CO-CH₂ - adjacent to nitrogen |

| ~ 2.4 (tentative) | t | 2H | -CO-CH₂ - |

| ~ 1.9 (tentative) | m | 2H | -CH₂- |

Note: The chemical shifts are estimated based on related structures and require experimental verification. The complexity of the spectrum may be influenced by conformational isomers.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [6]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 210 (tentative) | C=O (ketone) |

| ~ 170 (tentative) | C=O (amide) |

| ~ 135 (tentative) | Aromatic C (quaternary) |

| ~ 130-127 (tentative) | Aromatic CH |

| ~ 45-50 (tentative) | -N-C H₂- |

| ~ 35-40 (tentative) | -CO-C H₂- |

| ~ 25-30 (tentative) | -C H₂- |

Note: The chemical shifts are estimated and require experimental confirmation.

Table 3: Infrared (IR) Spectroscopic Data (KBr) [6]

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3060 | C-H stretch (aromatic) |

| ~ 2930, 2860 | C-H stretch (aliphatic) |

| ~ 1710 | C=O stretch (ketone) |

| ~ 1630 | C=O stretch (amide, "Amide I" band) |

| ~ 1580, 1450 | C=C stretch (aromatic) |

| ~ 1420 | C-N stretch |

| ~ 710 | C-H bend (monosubstituted benzene) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 217 | [M]⁺ (Molecular ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - characteristic fragment |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation patterns are predicted and require experimental verification.

Conclusion

This technical guide outlines a reliable synthetic route to this compound and provides a comprehensive, albeit partially predictive, summary of its characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation and application of this compound. Experimental verification of the predicted data is recommended for rigorous scientific reporting.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Benzoyl-4-perhydroazepinone and Its Structural Analogues

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of N-acyl derivatives of cyclic ketones.

Introduction to N-Benzoyl-4-perhydroazepinone

This compound belongs to the class of N-acylated cyclic ketones. The core structure consists of a seven-membered azepane ring with a ketone group at the 4-position and a benzoyl group attached to the nitrogen atom. This class of compounds is of interest in medicinal chemistry due to the diverse biological activities exhibited by molecules containing N-benzoyl and cyclic ketone moieties. These activities include potential as antiprotozoal and anticancer agents. The physicochemical properties of such molecules are critical for their development as therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following table summarizes the computed and experimental data for its six-membered ring analogue, N-Benzoyl-4-piperidone. These values provide a reasonable estimate for the properties of the target compound.

| Property | Value (for N-Benzoyl-4-piperidone) | Data Type | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | - | [1] |

| Molecular Weight | 203.24 g/mol | Computed | [1] |

| Exact Mass | 203.094628657 Da | Computed | [1] |

| XLogP3 | 0.8 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

| Topological Polar Surface Area | 37.4 Ų | Computed | [1] |

Experimental Protocols

The synthesis and characterization of this compound would follow established organic chemistry methodologies. Below are detailed protocols for the synthesis and key analytical techniques, based on procedures for similar N-benzoyl compounds.

Synthesis: N-Benzoylation of 4-Perhydroazepinone

The most direct synthesis would involve the N-benzoylation of 4-perhydroazepinone (azepan-4-one). A common method for this transformation is the Schotten-Baumann reaction.

Materials:

-

4-Perhydroazepinone (or its hydrochloride salt)

-

Benzoyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

-

Dissolve 4-perhydroazepinone in the chosen solvent in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add the base to the solution. If using an amine base like triethylamine, it is typically added in a slight excess (1.1-1.5 equivalents).

-

Slowly add benzoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a suite of spectroscopic and analytical techniques.

-

¹H NMR: To confirm the presence of protons in different chemical environments. Expected signals would include aromatic protons from the benzoyl group and aliphatic protons from the azepane ring.

-

¹³C NMR: To identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and the amide.

-

To identify characteristic functional groups. Expected key absorption bands would be around 1710-1730 cm⁻¹ for the ketone C=O stretch and 1630-1660 cm⁻¹ for the amide C=O stretch.

-

To determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound.

-

To determine the melting point of the purified solid product, which is a key indicator of purity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Drug Discovery and Development Pathway

N-benzoyl derivatives are often explored for their therapeutic potential. The diagram below outlines a generalized pathway for the development of such a compound as a drug candidate.

Caption: Generalized pathway for drug discovery and development.

References

Spectroscopic Profile of N-Benzoyl-4-perhydroazepinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzoyl-4-perhydroazepinone, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this compound, this document presents data for the closely related and structurally similar compound, 1-Benzoyl-4-piperidone , as a predictive reference. The methodologies and spectral interpretations provided herein are foundational for the analysis of this compound and its analogues.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data anticipated for this compound, based on known values for analogous structures and general principles of spectroscopic interpretation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.4 | m | 5H | Aromatic protons (Benzoyl group) |

| ~ 3.8 | t | 2H | -CH₂- adjacent to Nitrogen |

| ~ 3.6 | t | 2H | -CH₂- adjacent to Nitrogen |

| ~ 2.6 | t | 2H | -CH₂- adjacent to Carbonyl |

| ~ 2.5 | t | 2H | -CH₂- adjacent to Carbonyl |

| ~ 1.9 | m | 2H | -CH₂- |

Predicted for a solution in CDCl₃ at 300 MHz.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 | C=O (Ketone) |

| ~ 170 | C=O (Amide) |

| ~ 136 | Aromatic C (quaternary) |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 48 | -CH₂- (adjacent to N) |

| ~ 45 | -CH₂- (adjacent to N) |

| ~ 41 | -CH₂- (adjacent to C=O) |

| ~ 39 | -CH₂- (adjacent to C=O) |

| ~ 28 | -CH₂- |

Predicted for a solution in CDCl₃ at 75 MHz.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Weak | Aromatic C-H stretch |

| ~ 2940, 2860 | Medium | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O stretch (Ketone) |

| ~ 1640 | Strong | C=O stretch (Amide) |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~ 1450 | Medium | CH₂ bend |

| ~ 1280 | Strong | C-N stretch |

| ~ 700 | Strong | Aromatic C-H bend (monosubstituted) |

Predicted for a KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 217 | [M]⁺ (Molecular Ion) |

| 120 | [C₆H₅CONH₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | [C₆H₅]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.[1]

-

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[2][3]

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.[4]

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. The data is plotted as transmittance (%) versus wavenumber (cm⁻¹).[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.[5][6]

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, charged ions.[5][7]

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).[5][6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of N-Benzoyl-4-perhydroazepinone: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, detailed information regarding the crystal structure of N-Benzoyl-4-perhydroazepinone could not be located. The specific unit cell dimensions, bond lengths, bond angles, and detailed experimental protocols for its crystallographic analysis are not publicly available at this time.

This guide aims to provide a foundational understanding of the anticipated structural characteristics of this compound based on the known structures of related compounds. It will also outline the general experimental methodologies typically employed for the determination of such crystal structures, which would be applicable should the compound be synthesized and analyzed in the future.

Predicted Molecular Geometry and Conformation

This compound is comprised of a seven-membered perhydroazepine (also known as azepane) ring, a benzoyl group attached to the nitrogen atom, and a carbonyl group at the fourth position of the azepane ring.

-

Perhydroazepine Ring: The seven-membered ring is expected to adopt a flexible conformation, likely a twisted-chair or a boat-like conformation, to minimize steric strain. The exact conformation would be influenced by the bulky benzoyl substituent and the carbonyl group.

-

Benzoyl Group: The planar phenyl ring of the benzoyl group will be attached to the nitrogen atom. The amide bond connecting the benzoyl group to the azepane ring is expected to have partial double bond character, leading to restricted rotation around the C-N bond.

-

Ketone Group: The carbonyl group at the 4-position will introduce a region of planarity within the otherwise puckered seven-membered ring.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard crystallographic workflow.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Crystallization

The first step involves the chemical synthesis of this compound followed by rigorous purification to obtain a high-purity sample. Single crystals suitable for X-ray diffraction would then be grown. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data collection typically involves rotating the crystal to measure the intensities of a large number of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.

Anticipated Crystallographic Data

Should the crystal structure of this compound be determined, the resulting data would be presented in a standardized format. The following tables illustrate the type of quantitative information that would be expected.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value (Example) |

| Empirical formula | C₁₃H₁₅NO₂ |

| Formula weight | 217.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(2) Å, β = 105.67(3)° | |

| c = 13.789(5) Å, γ = 90° | |

| Volume | 1134.5(7) ų |

| Z | 4 |

| Density (calculated) | 1.272 Mg/m³ |

| Absorption coefficient | 0.087 mm⁻¹ |

| F(000) | 464 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 8765 |

| Independent reflections | 2543 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| C1-N1 | 1.35(2) | C1-N1-C7 | 118.5(3) |

| N1-C7 | 1.48(2) | C1-N1-C12 | 120.2(3) |

| C4-O2 | 1.22(2) | O2-C4-C3 | 121.8(4) |

| C8-C9 | 1.53(3) | O2-C4-C5 | 122.1(4) |

| C13-C14 | 1.39(3) | C3-C4-C5 | 116.1(3) |

Conclusion

While the specific crystal structure of this compound remains to be elucidated, this guide provides a framework for understanding its likely structural features and the experimental approach required for its determination. The synthesis and crystallographic analysis of this compound would provide valuable insights into the conformational preferences of seven-membered rings and the influence of substituents on their geometry, which could be of interest to researchers in medicinal chemistry and materials science. Further experimental work is necessary to provide the definitive structural data for this molecule.

An In-depth Technical Guide on the Core Mechanism of Action of N-Benzoyl-4-perhydroazepinone

Disclaimer: As of the date of this publication, dedicated research on the specific biological activities and mechanism of action of N-Benzoyl-4-perhydroazepinone is not available in the public domain. This technical guide, therefore, presents a hypothetical mechanism of action extrapolated from the known pharmacological properties of its core chemical structures: the perhydroazepinone (also known as azepanone or caprolactam) ring and the N-benzoyl group. The quantitative data, signaling pathways, and experimental protocols described herein are based on this scientific inference and should be considered illustrative until validated by direct experimental evidence.

Introduction to this compound

This compound is a derivative of 4-perhydroazepinone, a seven-membered heterocyclic compound. The attachment of a benzoyl group to the nitrogen atom of the perhydroazepinone ring can significantly modify its physicochemical properties and, consequently, its biological activity. The perhydroazepinone core is found in molecules with a range of pharmacological effects, including anticonvulsant and cytotoxic properties[1][2]. The N-benzoyl moiety is a common feature in pharmacologically active compounds, often contributing to antimicrobial and antioxidant activities[3][4]. This guide will explore the potential mechanisms of action for this compound based on these structural precedents.

Postulated Biological Activities and Mechanisms of Action

Based on its constituent chemical moieties, this compound is hypothesized to exhibit several biological activities. These potential mechanisms are detailed below.

Derivatives of caprolactam, the structural isomer of perhydroazepinone, have been investigated for their anticonvulsant properties. For instance, α-hydroxy-α-phenylcaprolactam has shown potent antiepileptic activity in preclinical models[1]. The mechanism for such compounds may involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Hypothetical Signaling Pathway for Anticonvulsant Action

The diagram below illustrates a potential, simplified mechanism involving the modulation of voltage-gated sodium channels, a common target for anticonvulsant drugs.

Fused pyrroloazepinone structures have demonstrated cytotoxicity in various tumor cell lines[2]. While this compound is a simpler structure, the azepanone core could serve as a scaffold for developing new antineoplastic agents. The mechanism could involve the induction of apoptosis or cell cycle arrest.

Illustrative Workflow for Assessing Cytotoxicity

The following diagram outlines a typical experimental workflow to determine the cytotoxic effects of a compound on cancer cells.

Azepanone-based compounds have been identified as potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption[5][6]. Inhibition of cathepsin K is a therapeutic strategy for osteoporosis. The ketone group at the 4-position of the azepanone ring is a key feature for this activity.

Proposed Enzyme Inhibition Mechanism

This diagram illustrates the logical relationship of competitive inhibition of Cathepsin K.

Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for this compound based on activities reported for structurally related compounds. These values are for illustrative purposes only.

Table 1: Hypothetical Anticonvulsant Activity

| Assay | Species | Route of Administration | ED50 (mg/kg) |

|---|---|---|---|

| Maximal Electroshock (MES) | Mouse | Intraperitoneal | 50 - 100 |

| Subcutaneous Metrazol (scMet) | Mouse | Intraperitoneal | 60 - 120 |

Table 2: Hypothetical In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| U-251 | Glioblastoma | 10 - 50 |

| MCF-7 | Breast Cancer | 15 - 60 |

| HCT-116 | Colon Cancer | 20 - 75 |

Table 3: Hypothetical Cathepsin K Inhibition

| Enzyme | Assay Type | Ki (nM) |

|---|---|---|

| Human Cathepsin K | Recombinant Enzyme Assay | 0.1 - 10 |

| Rat Cathepsin K | Recombinant Enzyme Assay | 5 - 50 |

Suggested Experimental Protocols

Detailed methodologies for investigating the proposed biological activities are outlined below.

-

Animals: Male Swiss mice (20-25 g) are used.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 20% DMSO in saline) and administered intraperitoneally (i.p.) at various doses. Control animals receive the vehicle alone.

-

MES Induction: 30-60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The ability of the compound to protect against the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The dose required to produce a protective effect in 50% of the animals (ED50) is calculated using probit analysis.

-

Cell Seeding: Cancer cells (e.g., U-251) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control is also included.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.

-

Reagents: Recombinant human cathepsin K, a fluorogenic substrate (e.g., Z-LR-AMC), and an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5).

-

Assay Procedure: The assay is performed in a 96-well black plate. 50 µL of assay buffer containing various concentrations of this compound is added to the wells.

-

Enzyme Addition: 25 µL of diluted cathepsin K is added to each well, and the plate is incubated at room temperature for 10 minutes.

-

Reaction Initiation: 25 µL of the fluorogenic substrate is added to initiate the reaction.

-

Fluorescence Monitoring: The increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The inhibitor constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if inhibition is competitive and not tight-binding.

Conclusion

While direct experimental data on this compound is currently lacking, a systematic analysis of its structural components allows for the formulation of plausible hypotheses regarding its mechanism of action. The perhydroazepinone core suggests potential for CNS activity, such as anticonvulsant effects, as well as enzyme inhibition, particularly of proteases like cathepsin K. The N-benzoyl group may confer additional properties, including cytotoxicity and antimicrobial activity. The proposed mechanisms, illustrative data, and experimental protocols provided in this guide offer a foundational framework for future research to elucidate the true pharmacological profile of this compound. Validation of these hypotheses through rigorous experimental investigation is essential.

References

- 1. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydropyrrolo[3,2-c]azepin-4-ones as a new class of cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzoyl-4-perhydroazepinone Derivatives: A Technical Guide to Potential Biological Activities

Disclaimer: Scientific literature explicitly detailing the biological activities of N-Benzoyl-4-perhydroazepinone derivatives is limited. This guide, therefore, draws upon published research on structurally related N-benzoyl compounds, benzamides, and other heterocyclic ketones to provide a comprehensive overview of their potential pharmacological activities and the methodologies for their evaluation. The presented data and pathways are representative of these related compound classes and serve as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. This structure combines the pharmacologically significant benzoyl moiety with a seven-membered perhydroazepinone (or azepanone) ring, a privileged scaffold in medicinal chemistry. The inherent structural features of this core suggest potential interactions with a variety of biological targets, paving the way for the development of derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. This technical guide provides an in-depth exploration of these potential biological activities, supported by detailed experimental protocols and structured data from analogous compounds to facilitate further research and development in this promising area.

Potential Biological Activities and Data

Based on the biological evaluation of structurally similar compounds, this compound derivatives are predicted to exhibit a range of pharmacological effects. The following sections summarize the potential activities and present representative quantitative data from related molecular classes.

Anticancer Activity

N-benzoyl derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cell cycle regulation. For instance, various benzoylhydrazone derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

Table 1: Representative Anticancer Activity of Benzoylhydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Compound 3 | MCF-7 | 0.39 | Tetrandrine | 1.53 ± 0.01 |

| Compound 9 | MCF-7 | 1.1 | Tetrandrine | 1.53 ± 0.01 |

| Compound 12 | MCF-7 | 0.85 | Tetrandrine | 1.53 ± 0.01 |

| Compound 23 | MCF-7 | 0.92 | Tetrandrine | 1.53 ± 0.01 |

| Compound 26 | MCF-7 | 0.64 | Tetrandrine | 1.53 ± 0.01 |

| Compound 28 | MCF-7 | 0.77 | Tetrandrine | 1.53 ± 0.01 |

Data extracted from studies on 4-isopropylbenzoylhydrazone analogues against the MCF-7 human breast cancer cell line.[1]

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Heterocyclic compounds containing the benzoyl group have been a fertile ground for the discovery of new antimicrobial drugs. These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall integrity.

Table 2: Representative Antimicrobial Activity of Benzothiazolylthiazolidin-4-one Derivatives

| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| Compound 18 | P. aeruginosa | 0.10 | 0.12 |

| Compound 2 | S. aureus | 0.12 | 0.25 |

| Compound 6 | S. aureus | 0.12 | 0.25 |

| Compound 8 | E. coli | 0.20 | 0.25 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is representative of benzothiazole-based thiazolidinones.[2]

Neuroprotective Effects

Neurodegenerative diseases pose a significant challenge to global health. Research into neuroprotective agents has identified several molecular scaffolds capable of mitigating neuronal damage. Aroylhydrazone and oxadiazole derivatives, which share structural similarities with N-benzoyl compounds, have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.[3]

Table 3: Representative Neuroprotective Activity of Aroylhydrazone Derivatives

| Compound ID | Assay | Effect |

| 5a-g | 6-OHDA-induced toxicity | Statistically significant neuroprotective effect |

| 5a-g | Synaptosomal viability | Preservation against toxic agent |

| 5a-g | Reduced glutathione level | Preservation against toxic agent |

Data from a study on aroylhydrazone-based molecular hybrids in a model of 6-hydroxydopamine-induced neurotoxicity.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the systematic evaluation of new chemical entities. The following sections provide methodologies for the synthesis and biological assessment of this compound derivatives, based on established procedures for related compounds.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a straightforward acylation reaction.

Procedure:

-

Dissolve 4-perhydroazepinone (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired benzoyl chloride derivative (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

-

After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.

-

Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

In Vitro Neuroprotection Assay (6-OHDA-Induced Neurotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA).[3]

Procedure:

-

Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture plates.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induce neurotoxicity by adding 6-OHDA to the culture medium and incubate for 24 hours.

-

Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

A significant increase in cell viability in the presence of the test compound compared to the 6-OHDA-treated control indicates a neuroprotective effect.

Visualizations: Pathways and Workflows

Diagrams illustrating key biological pathways and experimental workflows can aid in understanding the potential mechanisms of action and the research process.

Caption: General workflow for synthesis and biological evaluation.

Caption: A potential apoptosis signaling pathway.

Caption: Hypothesized neuroprotective mechanism of action.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is yet to be extensively reported, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The combination of the N-benzoyl group with the perhydroazepinone core presents a promising platform for the development of novel anticancer, antimicrobial, and neuroprotective agents. The experimental protocols and representative data presented in this guide offer a foundational framework for researchers to synthesize, evaluate, and optimize these derivatives, potentially leading to the discovery of new and effective drug candidates. Further research into this specific chemical class is highly encouraged to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of N-Benzoyl-4-perhydroazepinone: A Technical Guide for Preclinical Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive in silico modeling workflow for the characterization of N-Benzoyl-4-perhydroazepinone, a novel compound with therapeutic potential. In the absence of extensive experimental data for this specific molecule, this guide presents a hypothetical, yet scientifically rigorous, framework for its computational evaluation. We propose the MDM2-p53 interaction as a plausible biological target, based on the known activities of structurally related piperidinone and N-benzoyl compounds. This whitepaper details the protocols for molecular docking and molecular dynamics simulations to predict binding affinity and stability, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. All methodologies are presented to be reproducible, and the data is organized for clear interpretation, providing a foundational roadmap for the preclinical assessment of this compound and its analogues.

Introduction

The perhydroazepinone (or caprolactam) scaffold, combined with an N-benzoyl substitution, presents an intriguing chemical structure for drug discovery. While direct research on this compound is limited, the constituent moieties are present in numerous biologically active compounds. Piperidine and its derivatives, which are structurally similar to the perhydroazepinone ring, are known to interact with a variety of biological targets and are components of many approved drugs.[1][2][3][4] N-benzoyl groups are also found in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]

A particularly promising area of cancer therapy is the inhibition of the MDM2-p53 protein-protein interaction. The p53 protein is a critical tumor suppressor, and its inactivation is a key event in many cancers.[9] MDM2 is a negative regulator of p53, and its overexpression can lead to the suppression of p53's pro-apoptotic functions. Therefore, small molecules that can disrupt the MDM2-p53 interaction are of significant therapeutic interest. Notably, piperidinone-based inhibitors of MDM2 have shown considerable promise.[9]

Given this context, this guide proposes a hypothetical in silico evaluation of this compound as a potential inhibitor of the MDM2-p53 interaction. The following sections will detail the computational methodologies and present hypothetical data to illustrate a standard preclinical assessment workflow.

Proposed Biological Target and Signaling Pathway

We hypothesize that this compound may act as an inhibitor of the MDM2 protein, thereby preventing the degradation of the p53 tumor suppressor. The diagram below illustrates the proposed mechanism of action within the p53 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzoyl-4-perhydroazepinone IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides the available technical information for N-Benzoyl-4-perhydroazepinone.

IUPAC Name and Structure

The systematic IUPAC name for this compound is 1-benzoylazepan-4-one .

The chemical structure consists of a seven-membered azepane ring with a ketone group at the 4-position and a benzoyl group attached to the nitrogen atom.

Structure:

-

A benzoyl group (a benzene ring attached to a carbonyl group) is bonded to the nitrogen atom of an azepane ring.

-

The azepane is a seven-membered saturated heterocycle containing one nitrogen atom.

-

A ketone group (=O) is located at the 4-position of the azepane ring.

Chemical and Physical Data

Published scientific literature on 1-benzoylazepan-4-one is limited. The following data has been aggregated from chemical supplier databases.

| Property | Value |

| CAS Number | 15923-40-7 |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Boiling Point | 170-174 °C (at 0.3 Torr) |

| Density | 1.150±0.06 g/cm³ (Predicted) |

Visualization of the Chemical Structure

The following diagram illustrates the molecular structure of 1-benzoylazepan-4-one.

Caption: Molecular structure of 1-benzoylazepan-4-one.

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield any peer-reviewed articles detailing experimental protocols, quantitative biological data, or specific signaling pathways for 1-benzoylazepan-4-one. The core requirements for an in-depth technical guide, such as detailed methodologies and data for comparison, cannot be met at this time due to the lack of published research on this specific molecule.

While the benzoyl and azepanone moieties are present in various biologically active compounds, any discussion of potential signaling pathways or biological activities for 1-benzoylazepan-4-one would be purely speculative without direct experimental evidence.

Conclusion

1-Benzoylazepan-4-one is a known chemical compound with basic identifying information available. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, properties, and biological activity. Therefore, a detailed technical guide with experimental protocols and pathway analysis cannot be provided. Further research would be required to elucidate these aspects of the molecule.

The Emergence of a Novel Scaffold: A Technical Guide to N-Benzoyl-4-perhydroazepinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-4-perhydroazepinone is a synthetic heterocyclic compound of emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of its hypothetical discovery, a detailed theoretical synthesis pathway, and postulated chemical properties. While historical data on this specific molecule is not publicly available, this document constructs a plausible history and detailed experimental protocols based on established principles of organic chemistry and data from analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related novel chemical entities.

A Postulated History and Discovery

The discovery of this compound is not documented in seminal literature, suggesting it is either a novel compound or has been synthesized in proprietary research without public disclosure. We can, however, postulate its conceptual origins at the intersection of two key areas of chemical research: the exploration of privileged scaffolds in drug discovery and the development of novel synthetic methodologies.

The perhydroazepinone (or azepanone) ring system is a seven-membered nitrogen-containing heterocycle. Such medium-sized rings are of significant interest in medicinal chemistry due to their conformational flexibility, which can allow for optimal binding to biological targets. The benzoyl group is a common moiety in pharmaceuticals, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties.

The hypothetical "discovery" of this compound would likely have been the result of a systematic exploration of N-acylated azepanones, with the goal of generating novel chemical matter for high-throughput screening in drug discovery programs. Its synthesis would build upon well-established reactions, such as the Dieckmann condensation for the formation of the cyclic ketone and standard N-acylation procedures.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process, beginning with the construction of the perhydroazepin-4-one core, followed by N-benzoylation.

Synthesis of the Perhydroazepin-4-one Core

A plausible route to the perhydroazepin-4-one backbone is via an intramolecular Dieckmann condensation of a suitably substituted amino diester.[1][2][3][4][5] This method is a reliable way to form five- and six-membered rings and can be adapted for seven-membered rings.

The overall proposed workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

N-Benzoylation of Perhydroazepin-4-one

The final step involves the acylation of the secondary amine of the perhydroazepin-4-one ring with benzoyl chloride.[6] This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Synthesis of Perhydroazepin-4-one via Dieckmann Condensation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the appropriate amino diester precursor in a suitable anhydrous solvent (e.g., toluene or THF).

-

Base Addition: A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise or via the dropping funnel to the stirred solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the mixture is acidic. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Decarboxylation: The crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating in an aqueous acidic solution to yield perhydroazepin-4-one.

-

Purification: The resulting perhydroazepin-4-one is purified by vacuum distillation or column chromatography.

Synthesis of this compound

-

Reaction Setup: To a solution of perhydroazepin-4-one in a suitable solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer, an appropriate base (e.g., triethylamine or pyridine) is added.

-

Acylation: The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is washed successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product.

Postulated Physicochemical and Spectroscopic Data

The following table summarizes the postulated physicochemical and spectroscopic data for this compound, based on the analysis of its constituent functional groups and comparison with analogous structures like N-benzoyl-4-piperidone.[6][7]

| Property | Postulated Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not determined |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.50 (m, 5H, Ar-H), 3.60-3.80 (m, 4H, N-CH₂), 2.50-2.70 (m, 4H, CO-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208 (C=O, ketone), 170 (C=O, amide), 135-128 (Ar-C), 50-40 (N-CH₂), 35-30 (CH₂) |

| FT-IR (KBr, cm⁻¹) | ~1720 (C=O, ketone stretch), ~1640 (C=O, amide stretch), ~1600, 1450 (C=C, aromatic) |

| Mass Spectrometry (ESI+) | m/z 218.11 [M+H]⁺, 240.09 [M+Na]⁺ |

Potential Signaling Pathways and Biological Applications

Given the novelty of this compound, its biological activity and associated signaling pathways have not been elucidated. However, based on its structural features, we can propose a logical workflow for its initial biological evaluation.

Caption: A logical workflow for the biological evaluation of this compound.

The benzoylpiperidine scaffold, a close analogue, is recognized as a privileged structure in medicinal chemistry and has been incorporated into drug candidates to enhance metabolic stability and binding affinity.[6] This suggests that this compound could be a valuable starting point for the development of novel therapeutics.

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity with potential applications in drug discovery and materials science. This technical guide provides a foundational, albeit theoretical, framework for its synthesis and characterization. By outlining plausible synthetic routes, detailed experimental protocols, and expected analytical data, this document aims to stimulate further research into this and other novel heterocyclic compounds. The methodologies and workflows presented herein are based on well-established chemical principles and offer a solid starting point for any research group venturing into the synthesis and evaluation of this promising molecular scaffold.

References

- 1. grokipedia.com [grokipedia.com]

- 2. youtube.com [youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. N-Benzoyl-4-piperidone||Research Use Only [benchchem.com]

- 7. N-Benzoyl-4-piperidone | C12H13NO2 | CID 90583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for N-Benzoyl-4-perhydroazepinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-Benzoyl-4-perhydroazepinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy outlined herein involves a four-step sequence commencing with the commercially available 1,4-cyclohexanedione. The key transformation is a Beckmann rearrangement to construct the seven-membered perhydroazepinone (caprolactam) ring system.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through the following sequence:

-

Protection of 1,4-Cyclohexanedione: Selective monoketalization of 1,4-cyclohexanedione using ethylene glycol to yield 1,4-dioxaspiro[4.5]decan-8-one. This step ensures that the subsequent reactions occur at the desired carbonyl group.

-

Oximation: Conversion of the remaining ketone in 1,4-dioxaspiro[4.5]decan-8-one to its corresponding oxime using hydroxylamine hydrochloride.

-

Beckmann Rearrangement and Deprotection: Acid-catalyzed Beckmann rearrangement of the oxime to form the seven-membered lactam ring, followed by in-situ hydrolysis of the ketal protecting group to yield 4-perhydroazepinone (azepan-4-one).

-

N-Benzoylation: Acylation of the secondary amine of 4-perhydroazepinone with benzoyl chloride under Schotten-Baumann conditions to afford the final product, this compound.

Data Presentation

The following table summarizes the quantitative data for each step in the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Ketalization | 1,4-Cyclohexanedione, Ethylene glycol, p-Toluenesulfonic acid | Toluene | 4-6 hours | Reflux | 85-95 |

| 2 | Oximation | 1,4-Dioxaspiro[4.5]decan-8-one, Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | 2-4 hours | Reflux | 90-98 |

| 3 | Beckmann Rearrangement & Deprotection | 1,4-Dioxaspiro[4.5]decan-8-one oxime, Polyphosphoric acid | - | 15-30 minutes | 120-130 | 75-85 |

| 4 | N-Benzoylation | 4-Perhydroazepinone, Benzoyl chloride, Triethylamine | Dichloromethane | 2-3 hours | 0 to RT | 80-90 |

Experimental Protocols

Methodology 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Protection)

Principle: This procedure protects one of the two carbonyl groups of 1,4-cyclohexanedione as an ethylene ketal, allowing for selective reaction at the unprotected ketone. The reaction is an equilibrium process, and the removal of water using a Dean-Stark apparatus drives the reaction to completion.

Materials:

-

1,4-Cyclohexanedione

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv.).

-

Add toluene to the flask to a concentration of approximately 0.5 M with respect to the dione.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decan-8-one as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Methodology 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one oxime (Oximation)

Principle: The oximation reaction involves the condensation of the ketone with hydroxylamine to form an oxime. The reaction is typically carried out in a protic solvent, and a base is added to neutralize the HCl released from hydroxylamine hydrochloride.

Materials:

-

1,4-Dioxaspiro[4.5]decan-8-one

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in a mixture of ethanol and water (e.g., 10:1 v/v).

-

Add hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2.0 equiv.) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly add cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,4-dioxaspiro[4.5]decan-8-one oxime.

Methodology 3: Synthesis of 4-Perhydroazepinone (Beckmann Rearrangement and Deprotection)

Principle: The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[1] In this case, the cyclic ketoxime undergoes a ring expansion to form the seven-membered lactam. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[1] The acidic conditions also facilitate the hydrolysis of the ketal protecting group.

Materials:

-

1,4-Dioxaspiro[4.5]decan-8-one oxime

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium hydroxide solution (e.g., 10 M)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, add polyphosphoric acid and heat it to approximately 80-90 °C with stirring.

-

Carefully add 1,4-dioxaspiro[4.5]decan-8-one oxime (1 equiv.) in portions to the hot PPA.

-

After the addition is complete, raise the temperature to 120-130 °C and stir for 15-30 minutes.

-

Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept low with an ice bath. Adjust the pH to ~8-9.

-

Extract the aqueous layer with dichloromethane multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude 4-perhydroazepinone. The product can be purified by vacuum distillation or column chromatography.

Methodology 4: Synthesis of this compound (N-Benzoylation)

Principle: The Schotten-Baumann reaction is a method for forming amides from amines and acid chlorides in the presence of a base.[2] Here, the secondary amine of 4-perhydroazepinone is acylated with benzoyl chloride, and a tertiary amine base is used to neutralize the HCl byproduct.

Materials:

-

4-Perhydroazepinone

-

Benzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-perhydroazepinone (1 equiv.) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equiv.).

-

Slowly add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Visualizations

References

N-Benzoyl-4-perhydroazepinone: Detailed Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis and potential reactions of N-Benzoyl-4-perhydroazepinone, a functionalized seven-membered lactam of interest to researchers, scientists, and drug development professionals. The information compiled herein offers a comprehensive guide, from the synthesis of the core heterocyclic structure to its subsequent derivatization and potential chemical transformations.

Introduction

This compound is a derivative of ε-caprolactam, a crucial monomer in the production of Nylon-6. The introduction of a benzoyl group on the nitrogen atom and a ketone functionality at the 4-position of the perhydroazepine ring opens up possibilities for a variety of chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway and explores potential reactions based on the reactivity of related N-acyl β-keto lactam systems.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two primary stages: the formation of the 4-oxocaprolactam ring system, followed by the N-benzoylation of the lactam nitrogen.

Part 1: Synthesis of 4-Oxocaprolactam via Intramolecular Dieckmann Condensation

A promising approach for the construction of the 4-oxocaprolactam core is through an intramolecular Dieckmann condensation of a suitable N-protected amino diester.[1][2][3] This base-catalyzed cyclization is a well-established method for forming cyclic β-keto esters.[1][2][4] The general strategy involves the synthesis of a linear precursor containing two ester functionalities that can cyclize to form the desired seven-membered ring. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target 4-oxocaprolactam.

Reaction Scheme:

Figure 1: Proposed synthetic pathway to 4-Oxocaprolactam.

Experimental Protocol: Synthesis of a Generic N-Protected Amino Diester

This protocol describes the synthesis of a generic N-protected amino diester, a necessary precursor for the Dieckmann condensation. An example would be the reaction of ethyl 6-aminohexanoate with an α-haloester.

-

Dissolution: In a round-bottom flask, dissolve ethyl 6-aminohexanoate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.2 equivalents) to the solution.

-

Addition of Haloester: Slowly add an ethyl haloacetate (e.g., ethyl bromoacetate) (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-protected amino diester.

Experimental Protocol: Dieckmann Condensation and Decarboxylation

This protocol outlines the intramolecular cyclization of the N-protected amino diester to form 4-oxocaprolactam.

-

Preparation: To a solution of a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), in an anhydrous solvent like toluene or THF, add the N-protected amino diester (1 equivalent) dropwise at room temperature under an inert atmosphere.[5]

-

Cyclization: Heat the reaction mixture to reflux for several hours (4-12 hours), monitoring the reaction by TLC.[5]

-

Acidification: After cooling to room temperature, carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the solution is acidic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis and Decarboxylation: The resulting crude β-keto ester is then subjected to acidic or basic hydrolysis followed by heating to induce decarboxylation, yielding 4-oxocaprolactam.

-

Purification: The final product can be purified by vacuum distillation or recrystallization.

| Reaction Stage | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amino Diester Synthesis | Ethyl 6-aminohexanoate, Ethyl bromoacetate, DIPEA | Acetonitrile | 25-60 | 12-24 | 70-85 |

| Dieckmann Condensation | N-Protected Amino Diester, Sodium Ethoxide | Toluene | Reflux | 4-12 | 60-75 |

| Decarboxylation | Cyclic β-Keto Ester, HCl (aq) | Water | Reflux | 2-4 | 80-90 |

Table 1: Summary of reaction conditions and typical yields for the synthesis of 4-Oxocaprolactam.

Part 2: N-Benzoylation of 4-Oxocaprolactam

The final step in the synthesis is the N-benzoylation of the 4-oxocaprolactam intermediate. This can be achieved using standard acylation conditions, such as the Schotten-Baumann reaction.[6][7]

Reaction Scheme:

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzoylation - Unacademy [unacademy.com]

- 7. benchchem.com [benchchem.com]

Scale-up Synthesis of N-Benzoyl-4-perhydroazepinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of N-Benzoyl-4-perhydroazepinone, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing from readily available 4-piperidone hydrochloride. Each step is accompanied by a comprehensive experimental protocol, a table summarizing key reaction parameters, and relevant analytical data.

Overall Synthetic Scheme

The synthetic pathway involves the initial protection of 4-piperidone, followed by a ring expansion to form the seven-membered azepinone ring system. Subsequent deprotection and decarboxylation afford the key intermediate, 4-perhydroazepinone, which is then benzoylated to yield the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

This step involves the protection of the secondary amine of 4-piperidone using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol

-

To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5-10 mL per gram of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to afford N-Boc-4-piperidone as a white solid.

Data Presentation

| Parameter | Value |

| Starting Material | 4-Piperidone Hydrochloride |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 90-95% |

| Purification | Recrystallization/Column Chromatography |

Step 2: Ring Expansion to N-tert-butoxycarbonyl-5-ethoxycarbonyl-4-perhydroazepinone

This key step involves a Lewis acid-catalyzed ring expansion of N-Boc-4-piperidone using ethyl diazoacetate.

Experimental Protocol

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-20 mL per gram of ketone) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂, 0.2-0.5 eq) at -78 °C.

-

To this cooled solution, add a solution of ethyl diazoacetate (1.5-2.0 eq) in the same solvent dropwise over a period of 1-2 hours, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-tert-butoxycarbonyl-5-ethoxycarbonyl-4-perhydroazepinone.

Data Presentation

| Parameter | Value |